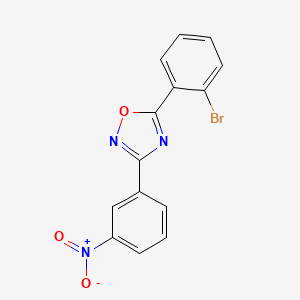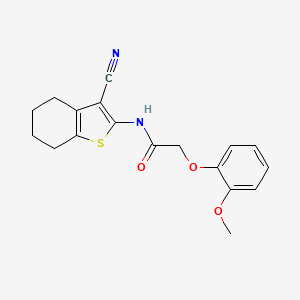![molecular formula C12H13BrClNO2 B5812814 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine, also known as BRCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine is believed to exert its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine may reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine can reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine has been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine in lab experiments is its potential for use in the development of new drugs for the treatment of pain and inflammation. Its low toxicity and anti-inflammatory properties make it a promising candidate for further study. However, one limitation of using 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine is its complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine. One area of interest is the development of new drugs based on 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine for the treatment of pain and inflammation. Additionally, further studies are needed to elucidate the mechanisms of action of 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine and its potential use in the development of new materials. Finally, more research is needed to determine the safety and efficacy of 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine in humans.
Métodos De Síntesis
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine can be synthesized through a multistep process involving the reaction of 2-bromo-4-chlorophenol with acetic anhydride, followed by the reaction of the resulting compound with pyrrolidine. The final product is obtained through purification and isolation steps.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c13-10-7-9(14)3-4-11(10)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOKVMYFWVFKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)

![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)


![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)

![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)

